Ponatinib - 943319-70-8

Ponatinib

Catalog Number: EVT-287168
CAS Number: 943319-70-8
Molecular Formula: C₂₉H₂₇F₃N₆O
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [] It was designed to address the challenge of resistance to first and second generation TKIs, particularly the T315I mutation in BCR-ABL1. [] Ponatinib's broad spectrum of activity extends beyond BCR-ABL1, encompassing other oncogenic kinases including KIT, RET, FLT3, and members of the FGFR, PDGFR, and SRC families. [] This makes it a potential therapeutic candidate for a wide range of malignancies. [, , , ]

Mechanism of Action

Ponatinib exerts its therapeutic effect primarily through the inhibition of tyrosine kinases, enzymes critical for cell signaling and growth. [] It acts as a competitive inhibitor, binding to the ATP-binding site of these kinases and preventing phosphorylation, a process that activates downstream signaling pathways. [, ]

Ponatinib's potency and pan-BCR-ABL1 activity is attributed to its unique binding mode. [] Unlike earlier TKIs that target the inactive conformation of BCR-ABL1, ponatinib binds to the active conformation, effectively inhibiting even the T315I mutant. [] This binding characteristic also contributes to ponatinib's ability to overcome other resistance mutations in KIT and FGFR. [, ]

Chronic Myeloid Leukemia (CML)

Ponatinib has become a crucial treatment option for heavily pretreated CML patients, particularly those resistant or intolerant to earlier TKIs. [, , , ] Clinical trials demonstrated its ability to induce durable responses in CML, including in patients with the T315I mutation. [, , ] The PACE study revealed high rates of hematological and cytogenetic responses in CML patients, even in advanced phases of the disease. [, ]

Ponatinib has shown significant anti-leukemic activity in Ph+ ALL. [, ] Its ability to inhibit T315I and other resistance mutations makes it particularly valuable in this aggressive disease where resistance to TKIs is common. [, ] Clinical trials have explored the use of ponatinib in combination with chemotherapy regimens, demonstrating promising results. [, ]

Other Malignancies

  • Gastrointestinal Stromal Tumors (GIST): Ponatinib exhibits potent activity against both wild-type and mutant KIT, the oncogenic driver in GIST. [, ] Preclinical models show encouraging results in inhibiting tumor growth and overcoming resistance mutations. [, ]

  • Non-Small Cell Lung Cancer (NSCLC): Overexpression of FGFR1 in NSCLC has been associated with tumor growth, and ponatinib's ability to inhibit FGFR1 has shown promising results in preclinical studies. []

  • Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT): This rare and aggressive ovarian cancer is driven by loss of the SWI/SNF ATPase subunits. [] Ponatinib demonstrates potent antitumor activity in SCCOHT through multikinase inhibition, highlighting its potential for this challenging malignancy. []

Mitigating Toxicity

One of the primary challenges with ponatinib is its association with vascular adverse events. [, , , ] Research focusing on understanding the mechanisms underlying these events is vital for developing strategies to mitigate toxicity and improve patient safety. [, ] Potential avenues include:

  • Dose optimization: Clinical trials are exploring different dose schemes to minimize toxicity while maintaining efficacy. []

  • Combination therapies: Combining ponatinib with other agents that target alternative signaling pathways could enhance its efficacy and allow for lower doses, potentially reducing side effects. [, ]

  • Personalized medicine: Identifying biomarkers predictive of toxicity could guide patient selection and treatment strategies, minimizing adverse events. []

Overcoming Resistance

While ponatinib exhibits potent activity against a wide range of mutations, resistance can still develop. [, , ] Further research is needed to understand the mechanisms of resistance and develop strategies to circumvent them:

  • Identifying novel resistance mutations: Continued monitoring of patients for emerging mutations is crucial. The development of highly sensitive sequencing techniques, like duplex sequencing, is important for detecting low-frequency mutations that may drive resistance. []

  • Targeting alternative signaling pathways: Resistance to TKIs may arise from the activation of bypass pathways. [] Combination therapies that target these pathways alongside BCR-ABL1 could potentially overcome resistance. [, ]

  • Development of next-generation pan-BCR-ABL1 inhibitors: Research is ongoing to discover novel inhibitors with improved selectivity profiles and potentially enhanced efficacy against resistance mutations. []

Applications

Ponatinib's multi-kinase targeting profile holds promise for a broader range of malignancies beyond CML and Ph+ ALL. [, , ] Continued research is necessary to:

  • Identify novel therapeutic targets: Further preclinical studies are needed to evaluate the efficacy of ponatinib in other cancers driven by its target kinases. [, , ]

  • Conduct clinical trials: Well-designed clinical trials are essential to confirm the safety and efficacy of ponatinib in these novel indications. [, ]

Imatinib

    Dasatinib

    • Compound Description: Dasatinib is a second-generation TKI that exhibits activity against a broader range of BCR-ABL1 mutations compared to imatinib [, ]. It is often used as a second-line therapy for patients who develop resistance or intolerance to imatinib [, ].
    • Relevance: Similar to Imatinib, dasatinib is frequently used as a comparator to assess the efficacy and safety of ponatinib. Studies indicate that ponatinib demonstrates greater efficacy compared to dasatinib in patients who have failed prior TKI therapy, including those resistant to dasatinib [, ]. Notably, ponatinib remains effective against the T315I mutation, which confers resistance to dasatinib [, ].

    Nilotinib

    • Compound Description: Nilotinib is another second-generation TKI with increased potency against BCR-ABL1 compared to imatinib [, ]. Like dasatinib, it is commonly used as a second-line treatment option for CML patients who fail to respond to or tolerate imatinib [, ].
    • Relevance: Similar to dasatinib, nilotinib serves as a comparator for ponatinib's efficacy and safety. Ponatinib exhibits superior efficacy over nilotinib in patients with CML who have failed prior TKI therapies, including those resistant to nilotinib [, ]. Notably, ponatinib effectively targets the T315I mutation, which confers resistance to nilotinib [, ].

    Bosutinib

    • Compound Description: Bosutinib is a third-generation TKI approved for the treatment of CML patients with resistance or intolerance to prior TKIs [, ].

    Midostaurin (PKC412)

    • Compound Description: Midostaurin, also known as PKC412, is a multi-kinase inhibitor with activity against KIT, including the D816V-mutated variant commonly found in aggressive systemic mastocytosis (ASM) and mast cell leukemia (MCL) [].
    • Relevance: The research paper investigates the potential of ponatinib as a therapeutic option for ASM and MCL, particularly in combination with midostaurin. The study demonstrates synergistic effects of ponatinib and midostaurin in inhibiting the growth and inducing apoptosis of neoplastic mast cells []. This finding highlights the potential of combining ponatinib with existing therapies like midostaurin to enhance treatment efficacy.

    Venetoclax

    • Compound Description: Venetoclax is a Bcl-2 inhibitor that induces apoptosis in Bcl-2 dependent cells [].
    • Relevance: The research investigates the safety and efficacy of combining ponatinib, venetoclax, and dexamethasone as a treatment for relapsed/refractory Ph+ ALL []. Preclinical studies suggest synergistic anti-leukemic activity with this combination, making venetoclax a relevant related compound [].

    Dexamethasone

    • Compound Description: Dexamethasone is a glucocorticoid with immunosuppressive properties commonly used in combination chemotherapy regimens for various hematological malignancies, including Ph+ ALL [, ].
    • Relevance: Dexamethasone is investigated in combination with ponatinib and venetoclax as a potential treatment strategy for relapsed/refractory Ph+ ALL []. Additionally, dexamethasone is mentioned in the context of managing ponatinib-induced cardiac inflammation, highlighting its potential role in mitigating ponatinib-related toxicity [].

    MLN8237 (Alisertib)

    • Compound Description: MLN8237, also known as alisertib, is an Aurora kinase A inhibitor being investigated for hematological malignancies [].
    • Relevance: The study investigated the combination of alisertib and ponatinib as a treatment strategy for Imatinib-resistant BCR-ABL-positive cells, including those with the T315I mutation []. Results showed synergistic cytotoxicity, suggesting alisertib as a potential candidate for combination therapy with ponatinib [].

    Properties

    CAS Number

    943319-70-8

    Product Name

    Ponatinib

    IUPAC Name

    3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

    Molecular Formula

    C₂₉H₂₇F₃N₆O

    Molecular Weight

    532.6 g/mol

    InChI

    InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)

    InChI Key

    PHXJVRSECIGDHY-UHFFFAOYSA-N

    SMILES

    CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

    Solubility

    In water, 9.0X10-2 mg/L at 25 °C (est)

    Synonyms

    3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    AP 24534
    AP-24534
    AP24534
    Iclusig
    ponatinib
    ponatinib hydrochloride

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.